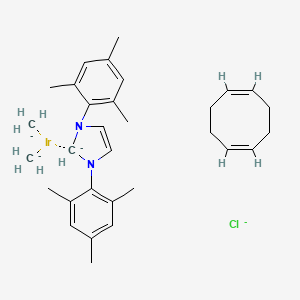
COD-Ir-Cl(imes)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound COD-Ir-Cl(imes) [Ir(COD)(IMes)Cl] , is an organometallic complex where COD stands for cyclooctadiene and IMes stands for 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene. This compound is widely used as a catalyst in various chemical reactions, particularly in the field of nuclear magnetic resonance (NMR) hyperpolarization techniques such as Signal Amplification by Reversible Exchange (SABRE) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of COD-Ir-Cl(imes) involves the reaction of iridium trichloride with cyclooctadiene and IMes in the presence of a base. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The resulting product is purified through recrystallization or chromatography .
Industrial Production Methods: While the industrial production methods for COD-Ir-Cl(imes) are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations. This includes the use of larger reactors, automated systems for reagent addition, and more efficient purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: COD-Ir-Cl(imes) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different iridium species.
Reduction: It can be reduced to form lower oxidation state iridium complexes.
Substitution: Ligands in the complex can be substituted with other ligands, such as pyridine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands like pyridine or phosphines are used under mild conditions.
Major Products:
Oxidation: Formation of higher oxidation state iridium complexes.
Reduction: Formation of lower oxidation state iridium complexes.
Substitution: Formation of new iridium complexes with substituted ligands.
Applications De Recherche Scientifique
COD-Ir-Cl(imes) has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of COD-Ir-Cl(imes) involves the reversible binding of substrates to the iridium center. This binding facilitates the transfer of spin polarization from parahydrogen to the substrate, enhancing NMR signals. The molecular targets include hydrogen and various organic substrates, and the pathways involve the formation and dissociation of reversible complexes .
Comparaison Avec Des Composés Similaires
[Ir(COD)(IMes)Cl]: Similar in structure and function, used in SABRE techniques.
[Rh(COD)(IMes)Cl]: A rhodium analog with similar catalytic properties.
[Ir(COD)(IMes)(PPh3)]PF6: Contains a triphenylphosphine ligand, used in hydrogen isotope exchange reactions.
Uniqueness: COD-Ir-Cl(imes) is unique due to its high efficiency in SABRE techniques, its ability to form reversible complexes, and its compatibility with various substrates and solvents. This makes it a versatile and valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ide;carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2.C8H12.2CH3.ClH.Ir/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-4-6-8-7-5-3-1;;;;/h7-13H,1-6H3;1-2,7-8H,3-6H2;2*1H3;1H;/q-1;;2*-1;;/p-1/b;2-1-,8-7-;;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQVIYGJCPMULZ-NSNKXZTFSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.C1CC=CCCC=C1.[Cl-].[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[CH3-].[CH3-].CC1=CC(=C(C(=C1)C)N2C=CN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1/C=C\CC/C=C\C1.[Cl-].[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43ClIrN2-4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

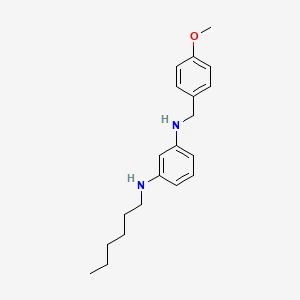
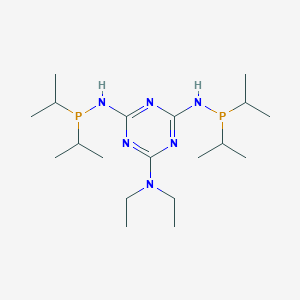
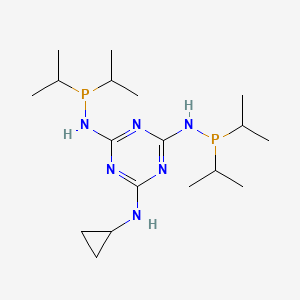
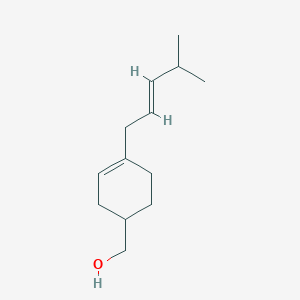
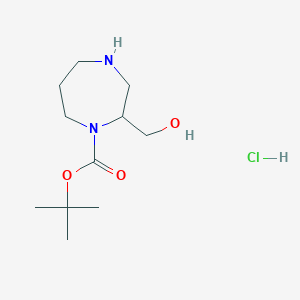
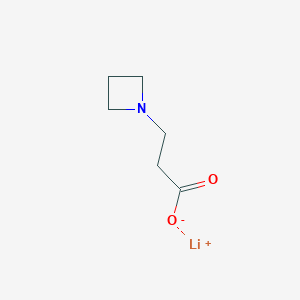
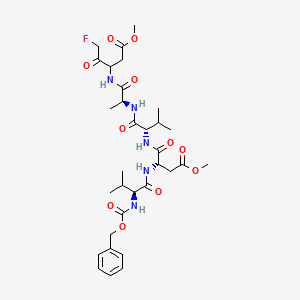
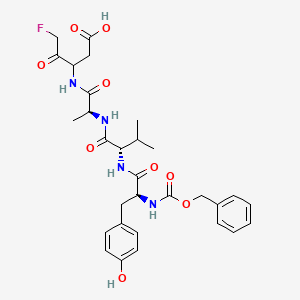
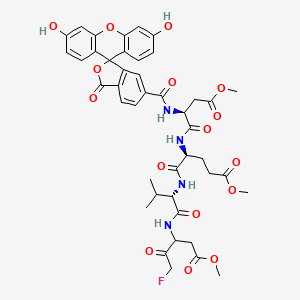
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylbutyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6303577.png)
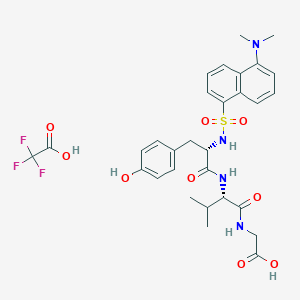
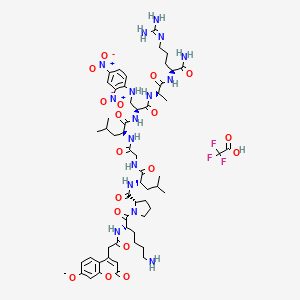
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)carbamothioylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B6303591.png)
